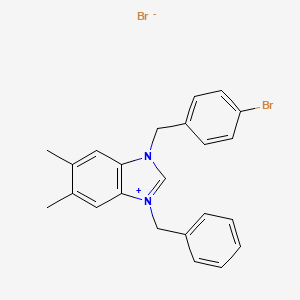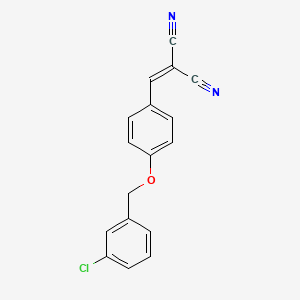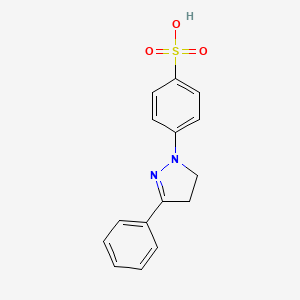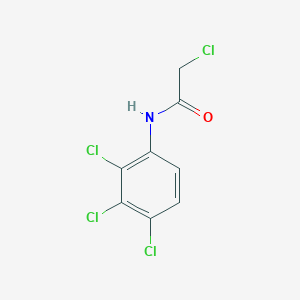![molecular formula C24H17BrN6O2S B11960664 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11960664.png)
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(4-ブロモフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(3E)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]アセトヒドラジドは、トリアゾール環、ブロモフェニル基、およびインドール部分を含む複雑な有機化合物です。
準備方法
合成経路と反応条件
2-{[5-(4-ブロモフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(3E)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]アセトヒドラジドの合成は、通常、複数のステップを伴います。 一般的な経路の1つは、4-(4-ブロモフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-チオールの2-ブロモ-1-フェニルエタノンによるS-アルキル化、続いて対応するケトンの還元が含まれます 。反応条件は、目的の生成物が得られるように、アルカリ性媒体と特定の温度制御をしばしば必要とします。
工業的製造方法
この化合物の工業的製造方法は、その特殊な用途と合成の複雑さのために、十分に文書化されていません。 大規模有機合成の一般的な原則、たとえば反応条件と精製プロセスの最適化は適用されるでしょう。
化学反応の分析
反応の種類
2-{[5-(4-ブロモフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(3E)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]アセトヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、追加の官能基を導入するか、既存の官能基を変更することができます。
還元: これは、ケトンをアルコールに変換するか、他の官能基を還元するために使用できます。
置換: 適切な条件下で、臭素のようなハロゲン原子は他の基で置換される可能性があります。
一般的な試薬と条件
これらの反応の一般的な試薬には、過マンガン酸カリウムのような酸化剤、水素化ホウ素ナトリウムのような還元剤、および置換反応のための求核試薬が含まれます。条件は目的の反応によって異なりますが、多くの場合、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気を伴います。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
2-{[5-(4-ブロモフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(3E)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]アセトヒドラジドは、いくつかの科学研究への応用があります。
医薬品化学: これは、その抗菌作用、抗真菌作用、抗癌作用の可能性について研究されています.
有機合成: より複雑な分子を合成するためのビルディングブロックとして役立ちます。
材料科学: そのユニークな構造により、特定の特性を持つ新しい材料を開発するための候補となっています。
科学的研究の応用
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
作用機序
この化合物の作用機序は、さまざまな分子標的との相互作用を伴います。トリアゾール環とブロモフェニル基は、酵素や受容体と相互作用することが知られており、それらの活性を潜在的に阻害します。 特定の用途に応じて、正確な経路と標的は異なる可能性がありますが、多くの場合、活性部位への結合または標的分子のコンフォメーションの変更が含まれます .
類似の化合物との比較
類似の化合物
- 2-{[5-(4-ブロモフェニル)-4-(2-メチル-2-プロペニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-1-フェニルエチリデン]アセトヒドラジド
- 4,5-ジフェニル-4H-1,2,4-トリアゾール-3-チオン
ユニークさ
2-{[5-(4-ブロモフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(3E)-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]アセトヒドラジドを際立たせているのは、トリアゾール環とインドール部分の組み合わせであり、これは類似の化合物ではあまり一般的ではありません。
類似化合物との比較
Similar Compounds
- 2-{[5-(4-Bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-phenylethylidene]acetohydrazide
- 4,5-Diphenyl-4H-1,2,4-triazole-3-thione
Uniqueness
What sets 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide apart is its combination of a triazole ring with an indole moiety, which is less common in similar compounds
特性
分子式 |
C24H17BrN6O2S |
|---|---|
分子量 |
533.4 g/mol |
IUPAC名 |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C24H17BrN6O2S/c25-16-12-10-15(11-13-16)22-29-30-24(31(22)17-6-2-1-3-7-17)34-14-20(32)27-28-21-18-8-4-5-9-19(18)26-23(21)33/h1-13,26,33H,14H2 |
InChIキー |
CQJUQGBHRPZZQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N=NC3=C(NC4=CC=CC=C43)O)C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid](/img/structure/B11960586.png)
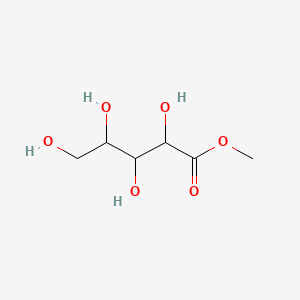

![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960619.png)
![ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate](/img/structure/B11960622.png)

![pentyl 2-[(2-chlorobenzoyl)amino]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960635.png)
